Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMPUKYPRCPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284092 | |

| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-57-1 | |

| Record name | 6270-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS No. 6270-57-1): Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, a versatile heterocyclic compound with significant potential in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, physicochemical properties, and diverse applications.

Introduction and Molecular Overview

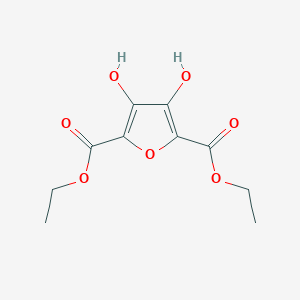

This compound, identified by the CAS number 6270-57-1, is an organic compound featuring a central furan ring.[1][2] This five-membered aromatic heterocycle is substituted with two hydroxyl (-OH) groups at the 3 and 4 positions and two ethyl carboxylate (-COOCH₂CH₃) groups at the 2 and 5 positions.[1][2] This unique arrangement of functional groups imparts a range of interesting chemical properties and biological activities, making it a valuable building block in medicinal chemistry and materials science.

The historical context of this molecule lies in the derivatization of furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical.[1] The esterification of FDCA to produce compounds like this compound has been a subject of study since the mid-20th century, with ongoing optimizations to improve synthesis efficiency.[1]

Chemical Structure

The molecular structure of this compound is fundamental to its reactivity and function. The planar furan ring provides a rigid scaffold, while the hydroxyl and ester groups offer multiple sites for chemical modification and interaction with biological targets.[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is crucial for the handling, formulation, and application of this compound.

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 6270-57-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₇ | [1][3] |

| Molecular Weight | 244.20 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 178-180 °C | [4][5] |

| Boiling Point | 329.9 °C at 760 mmHg | [5] |

| Density | 1.486 g/cm³ | [5] |

| Flash Point | 124.3 °C | [5] |

| Refractive Index | 1.569 | [5] |

| Solubility | Moderately soluble in various polar solvents | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR spectroscopy is expected to show characteristic signals for the ethyl ester protons (a triplet and a quartet) and the hydroxyl protons.

-

¹³C-NMR spectroscopy will reveal distinct peaks for the carbonyl carbons of the ester groups (typically in the range of δ ≈ 165-170 ppm), the sp² carbons of the furan ring, and the sp³ carbons of the ethyl groups.[1]

-

-

Mass Spectrometry (MS) :

Synthesis and Purification

The primary synthetic route to this compound is through the acid-catalyzed esterification of its corresponding dicarboxylic acid.[1]

Synthesis Workflow: Fischer Esterification

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

3,4-Dihydroxyfuran-2,5-dicarboxylic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Appropriate organic solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dihydroxyfuran-2,5-dicarboxylic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system to yield a crystalline solid.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules.[1] It is particularly useful for creating both natural and unnatural products with potential biological activities.[1] For example, it has been utilized in the synthesis of optically active avermectins, which have insecticidal properties.[1] It can also be used to create novel carbohydrate mimetics, which may have therapeutic applications.[1]

Potential Therapeutic Applications

The structure of this compound suggests potential for a range of biological activities. The presence of hydroxyl groups points towards potential antioxidant properties.[1] Furthermore, similar chemical structures have been investigated for anti-inflammatory and anticancer effects.[1] While specific studies on this exact compound are emerging, related furan and thiophene dicarboxylate derivatives have shown promising results. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated potent anticancer and antimicrobial activities.[6][7] This suggests that the furan analogue also warrants investigation in these therapeutic areas.

Agrochemicals and Materials Science

Derivatives of this compound may find applications as agrochemicals or plant growth regulators.[1][2] In materials science, its bifunctional nature allows it to be used in polycondensation reactions to form furan-based polyesters and polyamides, which can be biodegradable alternatives to traditional plastics.[1]

Handling and Storage

Precautions for Safe Handling:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and eye protection.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent fire from electrostatic discharge.[5]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials and foodstuff containers.[5]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential applications. As a key intermediate in organic synthesis, it provides a gateway to a wide array of complex molecules with potential therapeutic and industrial value. Further research into its biological activities is warranted to fully explore its potential in drug discovery and development.

References

-

Fisher Scientific. (n.d.). Furanos. Retrieved from [Link]

-

molecularinfo.com. (n.d.). 2,5-Furandicarboxylicacid, 3,4-dihydroxy-, 2,5-diethyl ester|C10H12O7. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,5-DIETHYL 3,4-DIHYDROXYFURAN-2,5-DICARBOXYLATE | CAS 6270-57-1. Retrieved from [Link]

-

PubMed. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Retrieved from [Link]

-

ResearchGate. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. Retrieved from [Link]

Sources

- 1. Buy this compound | 6270-57-1 [smolecule.com]

- 2. CAS 6270-57-1: this compound [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 6270-57-1 | CAS DataBase [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DEDD), a versatile heterocyclic organic compound. DEDD is characterized by a central furan ring functionalized with two hydroxyl groups and two ethyl ester moieties, bestowing upon it a unique combination of reactivity and structural utility.[1][2] This document details its molecular structure, physicochemical properties, and comprehensive spectroscopic signature. We will explore the primary synthesis methodology through acid-catalyzed esterification, presenting a detailed experimental protocol. Furthermore, this guide examines the compound's chemical reactivity, its established role as a key building block in organic and polymer chemistry, and the potential for future applications in materials science and drug discovery, contextualized by the known bioactivity of the furan scaffold.[1][3][4] This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Introduction and Significance

This compound, systematically named according to IUPAC nomenclature, is a significant furan derivative.[1] Its molecular structure is centered around a five-membered aromatic furan ring, substituted at the 3 and 4 positions with hydroxyl groups and at the 2 and 5 positions with ethyl ester functional groups.[1] The historical development of this compound is linked to the broader exploration of furan-2,5-dicarboxylic acid (FDCA) chemistry, a key bio-based platform chemical first synthesized in 1876.[1] The esterification of FDCA derivatives gained traction in the mid-20th century, leading to compounds like DEDD.[1]

The strategic placement of its functional groups makes DEDD a highly valuable intermediate in synthetic chemistry.[1] The two ester groups serve as reactive sites for polycondensation reactions, enabling the synthesis of novel furan-based polyesters and polyamides.[1] These polymers are of significant interest as renewable alternatives to petroleum-derived plastics like polyethylene terephthalate (PET).[1][5][6] The hydroxyl groups further enhance its utility, allowing for a wide range of derivatization reactions.[1]

Synthesis and Manufacturing

The most conventional and widely adopted method for synthesizing this compound is the direct acid-catalyzed esterification of its parent acid, 3,4-dihydroxyfuran-2,5-dicarboxylic acid, with ethanol.[1] This reaction follows the classical Fischer esterification mechanism.

Reaction Mechanism and Rationale

The mechanism involves the protonation of the carboxylic acid groups by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by ethanol.[1] A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. The process is repeated for the second carboxylic acid group. Elevated temperatures, typically in the range of 60-100°C, are required to drive this equilibrium reaction towards the product side by facilitating the removal of water.[1] The choice of a strong acid catalyst is critical for achieving a reasonable reaction rate.

Experimental Workflow: Laboratory Scale Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydroxyfuran-2,5-dicarboxylic acid (1.0 eq).

-

Adding Reagents: Add an excess of anhydrous ethanol (e.g., 20-30 eq) to serve as both reagent and solvent. Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours.

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor the conversion of the starting material to the product using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst.

-

Product Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by recrystallization, typically from an ethanol-water solvent system, to obtain pure this compound as a crystalline solid.[1]

Physicochemical Properties

The compound's physical and chemical characteristics are summarized below. These properties are crucial for its handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Registry Number | 6270-57-1 | [1][2][7] |

| Molecular Formula | C₁₀H₁₂O₇ | [1][7][8] |

| Molecular Weight | 244.20 g/mol | [1][7][8] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 178-180 °C | [1][8] |

| Boiling Point | 329.9 °C at 760 mmHg | [8] |

| Density | 1.486 g/cm³ | [8] |

| Solubility | Moderately soluble in various polar solvents | [1][2] |

| Flash Point | 124.3 °C | [8] |

| Refractive Index | 1.569 | [8] |

Spectroscopic and Analytical Characterization

Structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques.

| Technique | Characteristic Peaks / Observations | Reference(s) |

| ¹H-NMR | - Ethyl Ester (CH₂): Quartet signal. - Ethyl Ester (CH₃): Triplet signal. - Hydroxyl Protons (OH): Broad singlet, typically observed in the range of δ ≈ 5.0-5.5 ppm. | [1] |

| ¹³C-NMR | - Ester Carbonyl (C=O): Characteristic peaks in the downfield region, approximately δ ≈ 165-170 ppm. - Furan Ring Carbons: Signals corresponding to the carbons of the heterocyclic ring. - Ethyl Ester Carbons: Signals for the -CH₂- and -CH₃ groups. | [1] |

| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Observed at m/z 244, corresponding to the molecular weight of the compound. - Fragmentation: Shows patterns typical of furan compounds with ester functionalities. | [1] |

| Infrared (IR) Spectroscopy | - O-H Stretch: Broad absorption band around 3200-3500 cm⁻¹ due to the hydroxyl groups. - C-H Stretch: Absorptions just below 3000 cm⁻¹. - C=O Stretch (Ester): Strong, sharp absorption band around 1700-1730 cm⁻¹. - C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region. |

Chemical Reactivity and Derivatization

The reactivity of DEDD is dictated by its two primary functional groups: the hydroxyl groups and the ethyl ester groups. This dual functionality allows for a wide array of chemical transformations.

Caption: Key reaction pathways for this compound.

-

Reactions of the Ester Groups:

-

Hydrolysis: The ester bonds can be cleaved under acidic or basic conditions to yield ethanol and the parent 3,4-dihydroxyfuran-2,5-dicarboxylic acid.[1][2]

-

Polycondensation: The bifunctional nature of the molecule allows it to act as a monomer. It can react with diols or diamines to form furan-based polyesters and polyamides, respectively.[1]

-

-

Reactions of the Hydroxyl Groups:

-

Esterification/Acylation: The hydroxyl groups can react with acyl chlorides or anhydrides to form new ester linkages, providing a route to further functionalized derivatives.[1]

-

Etherification: Under appropriate conditions, the hydroxyl groups can be converted into ethers.

-

Applications and Research Interest

DEDD is a compound of growing interest across several scientific disciplines due to its versatile structure and renewable origins.

Caption: Major application areas stemming from the core compound.

-

Polymer Chemistry: DEDD serves as a crucial monomer for producing furan-based polymers.[1] These materials are being heavily investigated as sustainable, bio-based alternatives to traditional plastics, with potential applications in biodegradable packaging and advanced optoelectronics.[1][5]

-

Organic Synthesis: It is frequently employed as a versatile building block for constructing more complex molecules.[1] Its rigid furan core and multiple functionalization points allow for the efficient synthesis of a variety of natural and unnatural products, including those with potential insecticidal activity.[1]

-

Pharmaceutical and Agrochemical Research: While direct biological activity data for DEDD is limited, the furan nucleus is a well-established pharmacophore present in numerous drugs.[3][4][9] The structural features of DEDD, particularly the hydroxyl groups, suggest potential for antioxidant activity.[1] This makes its derivatives interesting candidates for investigation in anti-inflammatory, anticancer, and antimicrobial research programs.[1][10][11] Similarly, its derivatives may find use as agrochemicals or plant growth regulators.[1][2]

Safe Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[8] Measures should be taken to avoid the formation of dust and aerosols.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[7][8] Keep away from incompatible materials and foodstuff containers.[8]

Conclusion

This compound is a structurally rich and chemically versatile molecule. Its straightforward synthesis, well-defined properties, and multi-functional character make it an invaluable intermediate in modern chemistry. Its significance is particularly pronounced in the development of sustainable polymers and as a foundational scaffold for creating complex organic molecules. As the demand for renewable materials and novel therapeutic agents continues to grow, the importance of platform chemicals like this compound is poised to increase, making it a subject of continued academic and industrial interest.

References

- Smolecule. (n.d.). Buy this compound | 6270-57-1.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- AlQalam Journal of Medical and Applied Sciences. (2023, February 18). A Review on Biological and Medicinal Significance of Furan.

- ResearchGate. (n.d.). Examples of furan derivatives with biological activity.

- Recent Advances in Biology and Medicine. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Journal of Drug Delivery and Therapeutics. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.

- CymitQuimica. (n.d.). CAS 6270-57-1: this compound.

- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.

- ChemScene. (n.d.). 6270-57-1 | this compound.

- Gomes, M., Gandini, A., Silvestre, A. J. D., & Reis, B. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry, 49(17), 3759-3768.

- BioResources. (2020, February 14). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters.

- National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions.

Sources

- 1. Buy this compound | 6270-57-1 [smolecule.com]

- 2. CAS 6270-57-1: this compound [cymitquimica.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. CICECO Publication » Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols [ciceco.ua.pt]

- 6. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. ijabbr.com [ijabbr.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Introduction

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a multifaceted organic compound with the molecular formula C₁₀H₁₂O₇ and a molecular weight of 244.20 g/mol .[1][2][3] Its core structure consists of a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, substituted with hydroxyl groups at the 3 and 4 positions and two ethyl ester groups at the 2 and 5 positions.[1][2] This unique arrangement of functional groups, including hydroxyls, esters, and a heterocyclic core, makes it a valuable intermediate in organic synthesis, particularly in the development of novel polymers and pharmaceuticals.[1] The presence of multiple functionalities necessitates a comprehensive analytical approach to unequivocally confirm its structure.

This in-depth technical guide provides a systematic and robust methodology for the complete structure elucidation of this compound. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the selection of each technique and the logical interpretation of the resulting data are emphasized to provide a field-proven framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physical properties, which can provide initial indicators of purity and identity.

| Property | Value | Source(s) |

| CAS Number | 6270-57-1 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₇ | [1][2][3] |

| Molecular Weight | 244.20 g/mol | [1][3] |

| Melting Point | 178-180 °C | [3] |

| Appearance | White to light yellow crystalline solid | Inferred from general properties of similar compounds |

Strategic Approach to Structure Elucidation

The elucidation of a molecule with the complexity of this compound relies on a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategy is as follows:

-

Elemental Analysis & Mass Spectrometry: To determine the molecular formula and molecular weight.

-

Infrared Spectroscopy: To identify the key functional groups present in the molecule.

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment and connectivity of hydrogen and carbon atoms.

-

2D NMR Spectroscopy (HSQC & HMBC): To establish direct and long-range correlations between hydrogen and carbon atoms, confirming the final connectivity and completing the structural assignment.

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Rationale: Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structural fragments through analysis of its fragmentation pattern. Electron Ionization (EI) is a suitable technique for this moderately volatile molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small amount of the crystalline sample (approximately 1 mg) is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent like methanol for GC-MS analysis.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Expected Mass Spectrum and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺•) at an m/z of 244, corresponding to its molecular weight. The fragmentation pattern will be indicative of the compound's structure, with key fragments arising from the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and cleavage of the furan ring.

Table of Expected Fragments:

| m/z | Proposed Fragment | Interpretation |

| 244 | [C₁₀H₁₂O₇]⁺• | Molecular Ion (M⁺•) |

| 199 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 171 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |

| 153 | [M - COOCH₂CH₃ - H₂O]⁺ | Subsequent loss of water from the hydroxyl group |

| 125 | [M - 2(COOCH₂CH₃)]⁺• | Loss of both ethoxycarbonyl groups |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: Thin Solid Film Method

-

Sample Preparation: Dissolve a small amount of the solid sample (approx. 5-10 mg) in a few drops of a volatile solvent such as acetone or methylene chloride.[5]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.[5]

Expected IR Spectrum and Interpretation:

The IR spectrum will provide clear evidence for the key functional groups present in this compound.

Table of Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness of this peak is indicative of hydrogen bonding between the hydroxyl groups.[6][7] |

| 3000-2850 (medium) | C-H stretch (sp³) | Alkyl (ethyl groups) | Characteristic of the C-H bonds in the ethyl ester moieties.[8] |

| 1750-1730 (strong) | C=O stretch | Ester (C=O) | A strong, sharp peak in this region is a hallmark of the ester carbonyl group.[7][8] |

| 1600-1475 (weak-medium) | C=C stretch | Furan ring | Aromatic C=C stretching vibrations within the furan ring.[8] |

| 1300-1000 (strong) | C-O stretch | Ester and Ether | Overlapping strong signals from the C-O single bonds of the ester and the furan ring ether linkage.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[10]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Due to the symmetry of the molecule, a relatively simple ¹H NMR spectrum is expected.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | triplet | 6H | a (-CH₃) | The methyl protons are split by the adjacent methylene protons (2 neighbors + 1 = 3, triplet). |

| ~4.3 | quartet | 4H | b (-OCH₂-) | The methylene protons are split by the adjacent methyl protons (3 neighbors + 1 = 4, quartet). The downfield shift is due to the adjacent oxygen atom.[11] |

| ~5.0-6.0 | singlet (broad) | 2H | c (-OH) | The hydroxyl protons are typically broad and their chemical shift can vary depending on concentration and solvent. They are not expected to show coupling. |

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

The symmetry of the molecule will also result in a simplified ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | a (-CH₃) | Upfield signal characteristic of a methyl carbon in an ethyl group. |

| ~62 | b (-OCH₂-) | Downfield shift due to the attached oxygen atom. |

| ~145 | d (C3/C4) | Carbons bearing the hydroxyl groups, deshielded by both the oxygen of the hydroxyl and the furan ring system. |

| ~150 | e (C2/C5) | Carbons attached to the ester groups, significantly deshielded. |

| ~160 | f (C=O) | Most downfield signal, characteristic of an ester carbonyl carbon.[9] |

2D NMR Spectroscopy: HSQC and HMBC

Rationale: 2D NMR techniques are essential to definitively link the proton and carbon signals and establish the complete connectivity of the molecule. Heteronuclear Single Quantum Coherence (HSQC) identifies direct one-bond ¹H-¹³C correlations, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations.[12][13][14]

Experimental Protocol: HSQC and HMBC

These experiments are performed on the same sample prepared for 1D NMR using standard pulse sequences available on modern NMR spectrometers.

Expected HSQC Correlations:

The HSQC spectrum will show cross-peaks connecting directly bonded protons and carbons.

-

A cross-peak between the proton signal at ~1.3 ppm (a ) and the carbon signal at ~14 ppm (a ).

-

A cross-peak between the proton signal at ~4.3 ppm (b ) and the carbon signal at ~62 ppm (b ).

Expected HMBC Correlations:

The HMBC spectrum will reveal key long-range correlations that confirm the overall structure.

-

From -CH₂- protons (b) to:

-

The methyl carbon (a ) (²J correlation).

-

The ester carbonyl carbon (f ) (³J correlation).

-

-

From -OH protons (c) to:

-

The furan ring carbons C3/C4 (d ) (²J correlation).

-

These HMBC correlations are crucial for confirming the attachment of the ethyl groups to the ester carbonyls and the hydroxyl groups to the furan ring.

Visualizing the Elucidation Workflow and Molecular Structure

A logical workflow is critical for efficient structure elucidation. The following diagram illustrates the process described in this guide.

Caption: Structure of this compound with NMR assignments.

Conclusion

The structural elucidation of this compound is achieved through a systematic and synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular weight and provides initial fragmentation data. FT-IR spectroscopy identifies the key hydroxyl and ester functional groups. 1D NMR (¹H and ¹³C) provides detailed information about the chemical environments of the constituent atoms, and 2D NMR (HSQC and HMBC) definitively establishes the connectivity, leading to an unambiguous confirmation of the molecular structure. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement in research and development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Silva, M., & Pinto, D. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 2). ESA-IPB. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2). Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. Retrieved from [Link]

-

University of Arizona. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry. Retrieved from [Link]

-

dos Santos, V. A., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 56(10), 965-972. Retrieved from [Link]

-

Choi, J. Y., et al. (2019). Furan-2,5-dicarboxylate and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 536-544. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Claridge, T. D. W. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Wawrzyńczak, A., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(19), 4443. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 19. Retrieved from [Link]

-

PubChem. (n.d.). Furan-2,5-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Patiny, L., & Zasso, M. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5, 44. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

The Organic Chemistry Channel. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis) [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

De la Torre, M. C., & Sierra, M. A. (2004). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 9(4), 248-254. Retrieved from [Link]

-

Mass Spectrometry: An Introduction. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(7), 1851-1856. Retrieved from [Link]

-

Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3583-3592. Retrieved from [Link]

-

Sousa, A. F., et al. (2015). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry, 53(1), 123-132. Retrieved from [Link]

Sources

- 1. Buy this compound | 6270-57-1 [smolecule.com]

- 2. CAS 6270-57-1: this compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

A Technical Guide to the Spectroscopic Characterization of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of characterizing this compound using modern spectroscopic techniques. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from analogous furan derivatives.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 6270-57-1) is a symmetrically substituted furan derivative with the molecular formula C₁₀H₁₂O₇ and a molecular weight of 244.20 g/mol .[1] Its structure features a central furan ring, two hydroxyl groups at the 3 and 4 positions, and two ethyl ester groups at the 2 and 5 positions. This combination of functional groups, including a heterocyclic aromatic ring, hydroxyl moieties capable of hydrogen bonding, and ester linkages, makes it a molecule of interest in organic synthesis and medicinal chemistry.

The precise elucidation of its molecular structure is paramount for its application. Spectroscopic methods provide the necessary toolkit to confirm the connectivity of atoms, the nature of the functional groups, and the overall purity of the compound. This guide will walk through the expected spectroscopic signatures of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of exchangeable protons.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, modern high-field spectrometers are often calibrated using the residual solvent peak.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. The sample is then placed in the NMR spectrometer. Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For more detailed structural analysis, two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to TMS or the residual solvent peak.

Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid a large, broad solvent signal that would overwhelm the analyte's signals. Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This simplification is critical for accurately counting the number of distinct carbon environments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the ethyl groups and the hydroxyl protons. Due to the symmetrical nature of the molecule, the two ethyl groups are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 6H | -O-CH₂-CH₃ |

| ~4.35 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~8.0-9.0 | Singlet (broad) | 2H | -OH |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The methyl protons (-CH₃) of the ethyl groups are expected to appear as a triplet around 1.35 ppm. The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, where n=2).

-

The methylene protons (-CH₂) of the ethyl groups are predicted to resonate as a quartet around 4.35 ppm, due to coupling with the three neighboring methyl protons (n+1 rule, where n=3). The downfield shift compared to the methyl protons is due to the deshielding effect of the adjacent oxygen atom.

-

The hydroxyl protons (-OH) are anticipated to produce a broad singlet in the region of 8.0-9.0 ppm. The chemical shift of hydroxyl protons can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. The broadness of the signal is also a consequence of this exchange.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, consistent with the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -O-CH₂-CH₃ |

| ~62.0 | -O-CH₂ -CH₃ |

| ~135.0 | C 3 and C 4 (C-OH) |

| ~158.0 | C 2 and C 5 (C-COOEt) |

| ~165.0 | C =O (ester carbonyl) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The methyl carbon (-CH₃) of the ethyl group is expected at the most upfield position, around 14.5 ppm.

-

The methylene carbon (-O-CH₂) is shifted downfield to approximately 62.0 ppm due to the direct attachment to the electronegative oxygen atom.

-

The carbons of the furan ring are in two distinct environments. The carbons bearing the hydroxyl groups (C3 and C4 ) are predicted to be around 135.0 ppm.

-

The carbons attached to the ester groups (C2 and C5 ) are expected to be further downfield, around 158.0 ppm, due to the electron-withdrawing nature of the carboxylate group.

-

The carbonyl carbon of the ester groups will have the most downfield chemical shift, predicted to be in the range of 165.0 ppm, which is characteristic for ester carbonyls.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol is typically employed.

Step-by-Step Methodology:

-

Sample Preparation (Thin Solid Film): A small amount of the solid (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[3][4]

-

Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Causality Behind Experimental Choices: The thin solid film method is rapid and avoids the interference of mulling agents (like Nujol) or the complexities of preparing KBr pellets.[3] The use of a volatile solvent ensures its complete removal, so that no solvent absorption bands appear in the final spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (from hydroxyl groups, hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic/vinylic) |

| 2980-2850 | Medium | C-H stretch (aliphatic from ethyl groups) |

| ~1720 | Strong | C=O stretch (ester carbonyl) |

| 1600-1500 | Medium | C=C stretch (furan ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-O stretch (furan ring) |

Interpretation of the Predicted IR Spectrum:

-

A prominent, broad absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the O-H stretching vibrations of the hydroxyl groups, with the broadening due to intermolecular hydrogen bonding.

-

The presence of the furan ring should give rise to aromatic C-H stretches just above 3000 cm⁻¹.

-

Aliphatic C-H stretches from the ethyl groups are expected in the 2980-2850 cm⁻¹ region.

-

A very strong and sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretch of the ester functional groups.

-

C=C stretching vibrations within the furan ring typically appear in the 1600-1500 cm⁻¹ region.

-

A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester linkage.

-

The furan ring's C-O-C stretching is expected to show a characteristic band around 1020 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively volatile organic compounds.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often formed with excess energy, causing it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Causality Behind Experimental Choices: The standard 70 eV electron energy is used because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, leading to characteristic and library-searchable mass spectra.[2]

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions.

| Predicted m/z | Ion |

| 244 | [M]⁺• (Molecular Ion) |

| 199 | [M - C₂H₅O]⁺ |

| 171 | [M - C₂H₅O - CO]⁺ |

| 153 | [M - C₂H₅O - CO - H₂O]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

The molecular ion peak ([M]⁺•) is expected at an m/z of 244, corresponding to the molecular weight of the compound.[1]

-

A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OC₂H₅, mass 45), leading to an acylium ion at m/z 199 .

-

Subsequent loss of a carbon monoxide molecule (CO, mass 28) from the acylium ion would result in a fragment at m/z 171 .

-

The presence of hydroxyl groups can lead to the loss of a water molecule (H₂O, mass 18), which could occur from various fragments. For instance, loss of water from the m/z 171 fragment would yield an ion at m/z 153 .

Caption: Predicted key fragmentation pathway for this compound in EI-MS.

Conclusion

References

An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the acquisition and interpretation of the spectrum of this versatile organic building block.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₀H₁₂O₇, is a structurally significant furan derivative.[1][2] Its furan core, substituted with both hydroxyl and ethyl ester functional groups, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including natural products and novel carbohydrate mimetics.[1] Given its role in synthetic chemistry, unambiguous structural confirmation is paramount, and 1H NMR spectroscopy serves as a primary tool for this purpose. This guide will elucidate the expected spectral features of this molecule, providing a framework for its identification and purity assessment.

Predicted 1H NMR Spectrum: A Detailed Analysis

While a publicly available, assigned 1H NMR spectrum for this compound is not readily found in the provided search results, we can predict its spectrum with a high degree of confidence based on the analysis of its constituent functional groups and data from structurally analogous compounds.

The molecule's structure is symmetrical, which will simplify the resulting spectrum. We expect to see three distinct signals: one for the hydroxyl protons and two for the protons of the two equivalent ethyl ester groups.

Diagram of this compound

Caption: Molecular structure of this compound.

Table 1: Predicted 1H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.3-1.4 | Triplet (t) | 6H | -CH₃ (Ethyl ester) |

| 2 | ~4.3-4.4 | Quartet (q) | 4H | -OCH₂- (Ethyl ester) |

| 3 | ~5.0-5.5 (variable) | Singlet (s, broad) | 2H | -OH (Hydroxyl) |

Detailed Signal Analysis:

-

Ethyl Ester Protons (-OCH₂CH₃):

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a triplet in the upfield region of the spectrum, likely around δ 1.3-1.4 ppm . This prediction is based on the typical chemical shifts for ethyl esters. The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, where n=2). For the analogous, non-hydroxylated compound, Diethyl furan-2,5-dicarboxylate, this signal appears at approximately δ 1.34-1.37 ppm.[3][4]

-

Methylene Protons (-OCH₂-): The four protons of the two equivalent methylene groups will be deshielded by the adjacent oxygen atom and are predicted to resonate as a quartet around δ 4.3-4.4 ppm . The quartet is a result of coupling to the three neighboring methyl protons (n+1 rule, where n=3). In Diethyl furan-2,5-dicarboxylate, this signal is observed at roughly δ 4.33-4.38 ppm.[3][4]

-

-

Hydroxyl Protons (-OH):

-

The chemical shift of hydroxyl protons is highly dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.[5][6][7] In a non-protic solvent like deuterochloroform (CDCl₃), these protons are expected to appear as a broad singlet. A reasonable estimate for their chemical shift is in the range of δ 5.0-5.5 ppm .[1] In a hydrogen-bond accepting solvent like DMSO-d₆, the signal would be expected to shift further downfield and become sharper.[8] The integration of this peak should correspond to two protons. It is important to note that in the presence of D₂O, this signal would disappear due to proton-deuterium exchange, a common technique used to confirm the presence of -OH or -NH protons.

-

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum of this compound, the following experimental protocol is recommended.

Diagram of the Experimental Workflow

Caption: A streamlined workflow for 1H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (~0.6 mL). Given the polar nature of the hydroxyl groups, DMSO-d₆ is an excellent choice as it will lead to sharper -OH signals compared to less polar solvents like CDCl₃.[8]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

The use of a high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

After inserting the sample, the instrument's magnetic field needs to be locked onto the deuterium signal of the solvent and shimmed to achieve a homogeneous magnetic field.

-

Standard acquisition parameters for a 1D proton experiment should be employed. A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration, especially for a quantitative analysis.

-

-

Data Processing:

-

The acquired free induction decay (FID) is converted into a spectrum via a Fourier transform.

-

The spectrum should be carefully phased and the baseline corrected to ensure accurate integration.

-

The chemical shift axis must be calibrated by setting the TMS signal to 0.00 ppm.

-

The relative areas of the signals should be determined through integration. The ratio of the integrals should correspond to the number of protons giving rise to each signal (e.g., 6:4:2 for -CH₃ : -OCH₂- : -OH).

-

Trustworthiness and Self-Validation: Confirming the Spectrum

To ensure the trustworthiness of the spectral interpretation, several self-validating steps should be taken:

-

D₂O Exchange: To unequivocally identify the hydroxyl proton signal, a drop of deuterium oxide (D₂O) can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. The signal attributed to the -OH protons should diminish or disappear completely.

-

Solvent Choice: Recording the spectrum in a different deuterated solvent can provide further confirmation. For instance, the chemical shift of the hydroxyl protons is highly sensitive to the solvent environment, while the shifts of the ethyl ester protons should remain relatively consistent.[5][7]

-

Comparison with Analogs: The obtained chemical shifts and coupling constants for the ethyl groups should be in close agreement with those reported for similar furan-2,5-dicarboxylate esters.[3][4]

-

Purity Assessment: The presence of unexpected signals may indicate impurities from the synthesis, such as residual starting materials or solvents.[9] The synthesis of this compound can be achieved through the acid-catalyzed esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with ethanol.[1] Therefore, one might look for signals corresponding to ethanol or the starting diacid.

Conclusion: A Powerful Tool for Structural Elucidation

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(.

- (n.d.). Electronic Supplementary Information (ESI) for.

- National Institutes of Health. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts.

- PubMed. (n.d.). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors.

- (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- Smolecule. (n.d.). Buy this compound | 6270-57-1.

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- Reddit. (2023, March 16). Hydroxyl Groups in NMR : r/Chempros.

- Reddit. (2024, November 20). Vicinal coupling in Furan/Pyrrole so low? : r/chemistry.

- ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory.

- (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification | Request PDF.

- (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- CymitQuimica. (n.d.). CAS 6270-57-1: this compound.

- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.

- (n.d.). CSD Solution #13.

Sources

- 1. Buy this compound | 6270-57-1 [smolecule.com]

- 2. CAS 6270-57-1: this compound [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. reddit.com [reddit.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

13C NMR Analysis of Furan Dicarboxylate Derivatives: From First Principles to Advanced Spectral Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarboxylic acid (FDCA) and its derivatives are cornerstone platform chemicals in the development of sustainable polymers, pharmaceuticals, and fine chemicals.[1][2] The precise characterization of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive analytical tool for structural elucidation. This guide provides a comprehensive exploration of 13C NMR analysis as applied to furan dicarboxylate derivatives. We will move beyond a simple recitation of chemical shifts to discuss the underlying principles, deliver field-tested experimental protocols, and offer expert insights into spectral interpretation, ensuring researchers can leverage this technique with confidence and precision.

The Foundational Role of 13C NMR in Furan Chemistry

The isomeric purity and substitution patterns of furan dicarboxylates dictate the physicochemical properties of the resulting materials, from the thermal characteristics of polyesters to the biological activity of pharmaceutical intermediates.[3] While techniques like 1H NMR are invaluable, the greater spectral width and direct observation of the carbon backbone make 13C NMR exceptionally powerful for unambiguously identifying isomers and characterizing the electronic environment of each carbon atom within the molecule.

The core challenge in 13C NMR is the low natural abundance of the 13C isotope (~1.1%).[4] This necessitates specialized techniques, primarily broadband proton decoupling, which collapses C-H coupling multiplets into single lines, simplifying the spectrum and enhancing the signal-to-noise ratio. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information, as it is highly sensitive to the local electronic structure surrounding each carbon nucleus.[5][6]

Decoding the 13C NMR Spectrum of Furan Dicarboxylates

The 13C NMR spectrum of a typical furan-2,5-dicarboxylate derivative can be logically dissected into three key regions: the carbonyl region, the furan ring (aromatic) region, and the aliphatic region of the ester side chains.

The Furan Ring Carbons: A Tale of Two Environments

The furan ring presents two distinct carbon environments in symmetrically substituted 2,5-dicarboxylates:

-

C2 and C5 Carbons: These are the carbons directly bonded to the electronegative oxygen atom and the electron-withdrawing carboxylate groups. Consequently, they are significantly deshielded and appear far downfield. Their quaternary nature (no attached protons) often results in lower intensity peaks due to longer relaxation times, a crucial detail for spectral assignment.

-

C3 and C4 Carbons: These carbons are bonded to hydrogen and are primarily influenced by the ring oxygen. They are more shielded than C2/C5 and thus resonate at a higher field (lower ppm).

For instance, in Dimethyl furan-2,5-dicarboxylate, the C2/C5 carbons (labeled Cα) appear around 147.5 ppm, while the C3/C4 carbons (labeled Cβ) are found near 119.3 ppm.[7] This significant separation of ~28 ppm is characteristic and provides an immediate diagnostic fingerprint for the 2,5-substitution pattern.

The Carboxylate and Ester Carbons: Sensitive Reporters of Substitution

The carbonyl carbons of the dicarboxylate groups are highly deshielded due to the double bond to one oxygen and a single bond to another, placing their resonance in the 158-160 ppm range.[7][8] The chemical shifts of the aliphatic carbons in the ester side-chains provide direct confirmation of the derivative's structure. For example:

-

The methoxy carbon (-OCH3) of dimethyl furan-2,5-dicarboxylate gives a sharp signal around 52.5 ppm.[7]

-

The ethoxy carbons (-OCH2CH3) of the diethyl ester appear at approximately 62.0 ppm (-OC H2) and 14.5 ppm (-C H3).[7]

-

The butoxy carbons (-O(CH2)3CH3) of the dibutyl ester show a chain of signals, with the carbon alpha to the oxygen (-OC H2-) resonating around 65.7 ppm.[7]

This predictable pattern allows for straightforward verification of the ester group attached to the furan core.

Experimental Protocol: A Self-Validating Workflow

Adherence to a robust protocol is essential for acquiring high-quality, reproducible 13C NMR data. The following workflow is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of the furan dicarboxylate derivative. Expert Insight: While less sample can be used, this range provides a good signal-to-noise ratio in a reasonable timeframe for most standard NMR spectrometers.

-

Transfer the sample to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common choices include Acetone-d6, Chloroform-d (CDCl3), and DMSO-d6.[7][8] The choice is critical; for furan-2,5-dicarboxylic acid itself, DMSO-d6 is preferred for its ability to solvate the polar acid, whereas esters are often readily soluble in Acetone-d6 or CDCl3.

-

Securely cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set up a standard 13C experiment with broadband proton decoupling. Key parameters include:

-

Spectral Width: ~200-250 ppm to ensure all signals (aliphatic to carbonyl) are captured.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signals, especially the slow-relaxing quaternary carbons.

-

Relaxation Delay (d1): Set to 1-2 seconds. Trustworthiness Check: For more quantitative results (i.e., comparing peak integrals), a longer delay of 5-10 seconds is necessary to ensure full relaxation of all carbons.

-

Number of Scans (ns): Typically ranges from 128 to 1024 scans, depending on the sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for the smallest expected peak.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., Acetone-d6 at 29.84 & 206.26 ppm).[9]

-

Integrate the peaks if quantitative analysis is required, though this is less common in routine 13C NMR than in 1H NMR.

-

Visualizing the Experimental Workflow

Caption: Standard workflow for 13C NMR analysis.

Data Summary and Comparative Analysis

To facilitate rapid identification and comparison, the typical 13C NMR chemical shifts for furan-2,5-dicarboxylic acid and several common dialkyl ester derivatives are summarized below. All data is referenced from peer-reviewed literature.

| Compound Name | C2, C5 (Furan) | C3, C4 (Furan) | C=O (Carboxyl) | Alkyl Group Carbons (ppm) | Solvent | Reference |

| Furan-2,5-dicarboxylic acid | ~147 | ~119 | ~159 | N/A | DMSO-d6 | [7] |

| Dimethyl furan-2,5-dicarboxylate | 147.5 | 119.3 | 158.8 | -CH3 : 52.6 | Acetone-d6 | [7] |

| Diethyl furan-2,5-dicarboxylate | 147.8 | 119.1 | 158.4 | -CH2- : 62.0, -CH3 : 14.5 | Acetone-d6 | [7] |

| Dipropyl furan-2,5-dicarboxylate | 147.8 | 119.1 | 158.5 | -CH2- : 67.4, -CH2- : 22.6, -CH3 : 10.5 | Acetone-d6 | [7] |

| Dibutyl furan-2,5-dicarboxylate | 147.8 | 119.1 | 158.5 | -CH2- : 65.7, -CH2- : 31.4, -CH2- : 19.7, -CH3 : 13.9 | Acetone-d6 | [7] |

| Poly(butylene furanoate) (PBF) | 146.7 | 118.5 | 157.8 | -O-CH2- : 64.8, -CH2- : 25.3 | CDCl3 | [8] |

Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature.

Logical Framework for Spectral Interpretation

A systematic approach is key to accurately assigning a 13C NMR spectrum.

Caption: Logical process for spectral interpretation.

This logical flow ensures that all evidence from the spectrum is considered. The initial count of signals confirms the molecule's symmetry. Analyzing the distinct chemical shift regions allows for the assignment of carbon types, which are then pieced together to confirm the final structure of the furan dicarboxylate derivative.

References

-

Electronic Supplementary Information (ESI) for Catalytic Aerial Oxidation of 5-Hydroxymethyl-furfural. (n.d.). Royal Society of Chemistry. [Link]

-

2,5-Furandicarboxylic acid - Spectra. (n.d.). SpectraBase. [Link]

-

2,5-Furandicarboxylic acid | C6H4O5. (n.d.). PubChem. [Link]

-

Papadopoulos, L., et al. (2021). Enlarged 13 C NMR spectra of the copolyesters. ResearchGate. [Link]

-

Jiang, Y., et al. (2016). 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic polyesters. ResearchGate. [Link]

-

Thiyagarajan, S., et al. (2013). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. [Link]

-

Xie, H., et al. (2019). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. MDPI. [Link]

-

Dimethyl furan-2,5-dicarboxylate | C8H8O5. (n.d.). PubChem. [Link]

-

2,5-Furandicarboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Chebbi, Y., et al. (2022). (a) ¹H NMR and (b) ¹³C NMR spectra of the furan-based copolyesters. ResearchGate. [Link]

-

Varela-Ramírez, A., et al. (2021). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC - NIH. [Link]

-

John, J., et al. (2012). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO). ResearchGate. [Link]

-

Chebbi, Y., et al. (2021). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). (n.d.). Human Metabolome Database. [Link]

-

Sádaba, I., et al. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. The Royal Society of Chemistry. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Page, T. F., et al. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

Musumarra, G., & Ballistreri, F. P. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. [Link]

-

Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. [Link]

-

Carbon-13 NMR Spectroscopy. (2019). YouTube. [Link]

-

Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

- 1. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. epfl.ch [epfl.ch]

"Reactivity of the hydroxyl groups in Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate"

An In-depth Technical Guide to the Reactivity of the Hydroxyl Groups in Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract